molecular formula C21H24FN3O5 B2957995 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954636-82-9

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2957995
CAS No.: 954636-82-9
M. Wt: 417.437
InChI Key: DMYHSLPKNCRLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a hybrid structure combining a 5-oxopyrrolidine scaffold, a 4-fluorophenyl group, and a 3,4,5-trimethoxyphenyl urea moiety. The 5-oxopyrrolidine (or 2-pyrrolidinone) core is a privileged structure in medicinal chemistry, known to contribute to molecular recognition and bioavailability . The presence of the trimethoxyphenyl group is a common pharmacophore in agents that interact with tubulin and is found in various inhibitors . This compound is designed for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers exploring areas such as kinase inhibition, signal transduction, and cellular proliferation may find this complex urea derivative of particular interest. It is supplied with a comprehensive Certificate of Analysis to ensure batch-to-batch consistency and reliability for your experimental workflows.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5/c1-28-17-9-15(10-18(29-2)20(17)30-3)24-21(27)23-11-13-8-19(26)25(12-13)16-6-4-14(22)5-7-16/h4-7,9-10,13H,8,11-12H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHSLPKNCRLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN3OC_{16}H_{18}FN_{3}O, with a molecular weight of approximately 299.34 g/mol. The presence of the fluorine atom in the structure enhances its lipophilicity, which may improve membrane permeability and bioavailability.

Property Value
Molecular FormulaC16H18FN3OC_{16}H_{18}FN_{3}O
Molecular Weight299.34 g/mol
Key Functional GroupsUrea, Pyrrolidinone

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The urea moiety is known to interact with enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially impacting mood disorders.
  • Receptor Modulation : The compound may interact with receptors related to pain perception and inflammation, suggesting potential analgesic and anti-inflammatory properties.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, which could be beneficial in treating infections.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways indicates potential for use in conditions characterized by excessive inflammation.
  • Analgesic Effects : Interaction with pain receptors suggests that the compound may have analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of MAO activity, which correlated with increased serotonin levels in animal models .
  • Another research article explored the anti-inflammatory effects of similar compounds, showing that they significantly reduced pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related urea derivatives:

Compound Name Pyrrolidinone Substituent Urea-Linked Substituent Molecular Formula Molecular Weight Key Features
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (Target) 4-Fluorophenyl 3,4,5-Trimethoxyphenyl C₂₂H₂₄FN₃O₅* ~425.4 Combines fluorine's electronegativity with trimethoxyphenyl's bioactivity.
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl C₂₂H₂₇N₃O₆ ~429.5 Methoxy group increases hydrophilicity; may reduce membrane permeability.
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea 4-Fluorophenyl 4-Trifluoromethylphenyl C₁₉H₁₇F₄N₃O₂ 395.3 Trifluoromethyl enhances lipophilicity; potential for CNS activity.
1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea 4-Fluorophenyl 3-Fluoro-4-methylphenyl C₁₈H₁₇F₂N₃O₂ 345.3 Smaller substituent; limited steric hindrance may improve solubility.
1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g) N/A (Pyridinyl core) 3,4,5-Trimethoxyphenoxy C₂₈H₂₈N₄O₅ ~500.5 Phenoxy linker and pyridine core; broader π-system for DNA intercalation.

*Calculated based on analogous structures in .

Functional Group Impact on Bioactivity

  • 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity may strengthen hydrogen bonding with target proteins compared to methoxy’s electron-donating effects .
  • 3,4,5-Trimethoxyphenyl vs. Trifluoromethylphenyl : Trimethoxyphenyl is associated with tubulin polymerization inhibition (e.g., combretastatin analogs), while trifluoromethyl groups are often linked to enhanced blood-brain barrier penetration .
  • Urea Linkage vs. Pyrazole Core : Urea derivatives (e.g., target compound) exhibit conformational flexibility, whereas pyrazoles (e.g., ’s 4d) provide rigid scaffolds for selective kinase inhibition .

Hypothesized Pharmacological Profiles

  • Metabolic Stability: Fluorine substituents (e.g., 4-fluorophenyl) may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Solubility and Bioavailability : Compounds with smaller substituents (e.g., ’s 345.3 Da derivative) may exhibit better aqueous solubility, whereas bulkier groups (e.g., trifluoromethyl) could limit absorption .

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